

5-(3-Fluorophenyl)pyridin-3-amine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(3-Fluorophenyl)pyridin-3-amine

Cat. No.: B582556

[Get Quote](#)

An In-depth Technical Guide to 5-(3-Fluorophenyl)pyridin-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **5-(3-Fluorophenyl)pyridin-3-amine**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Structure

5-(3-Fluorophenyl)pyridin-3-amine is a fluorinated aromatic amine derivative of pyridine. Its structure consists of a pyridine ring substituted with an amino group at the 3-position and a 3-fluorophenyl group at the 5-position.

- IUPAC Name: **5-(3-Fluorophenyl)pyridin-3-amine**
- Molecular Formula: $C_{11}H_9FN_2$
- Canonical SMILES: $C1=CC(=CC(=C1)F)C2=CN=C(C=C2)N$

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-(3-Fluorophenyl)pyridin-3-amine**. Much of the available data is based on computational predictions.

Property	Value	Source
Molecular Weight	188.20 g/mol	Calculated
Boiling Point	378.7 ± 32.0 °C	Predicted[1]
Density	1.218 ± 0.06 g/cm ³	Predicted[1]
pKa	5.05 ± 0.22	Predicted[1]
LogP	3.05	Predicted[1]
PSA (Polar Surface Area)	38.91 Å ²	Predicted[1]

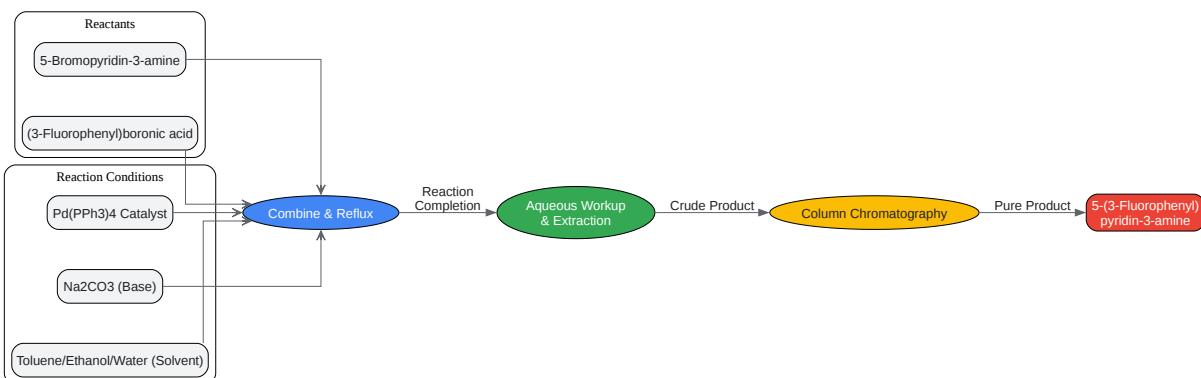
Spectral Data

Detailed experimental spectral data for **5-(3-Fluorophenyl)pyridin-3-amine** is not widely published. The following represents expected spectral characteristics based on its structure and data from analogous compounds.

Technique	Expected Characteristics
¹ H NMR	Signals expected in the aromatic region (δ 7.0-8.5 ppm). The protons on the pyridine and phenyl rings will show complex splitting patterns due to heteroatom effects and fluorine coupling. The amine protons will likely appear as a broad singlet.
¹³ C NMR	Aromatic carbons will appear in the δ 110-160 ppm range. The carbon attached to the fluorine atom will show a characteristic large coupling constant ($^{13}\text{J}_{\text{CF}}$).
¹⁹ F NMR	A singlet or a narrowly split multiplet is expected for the single fluorine atom on the phenyl ring.
Mass Spectrometry (EI)	The molecular ion peak (M^+) would be expected at m/z 188. Fragmentation may involve the loss of HCN, NH ₂ , or the fluorophenyl group, guided by the stability of the resulting fragments. ^[2] The presence of a single nitrogen atom means the molecular ion will have an even mass-to-charge ratio, following the Nitrogen Rule.
Infrared (IR)	Characteristic peaks would include N-H stretching for the amine group (~3300-3500 cm^{-1}), C-N stretching (~1250-1350 cm^{-1}), C=C and C=N stretching in the aromatic region (~1400-1600 cm^{-1}), and C-F stretching (~1000-1300 cm^{-1}). ^[3]

Synthesis and Experimental Protocols

While a specific, detailed protocol for **5-(3-Fluorophenyl)pyridin-3-amine** is not readily available, a common and logical approach would be a Suzuki coupling reaction. This method is widely used for creating carbon-carbon bonds between aromatic rings.


Proposed Synthesis Pathway: Suzuki Coupling

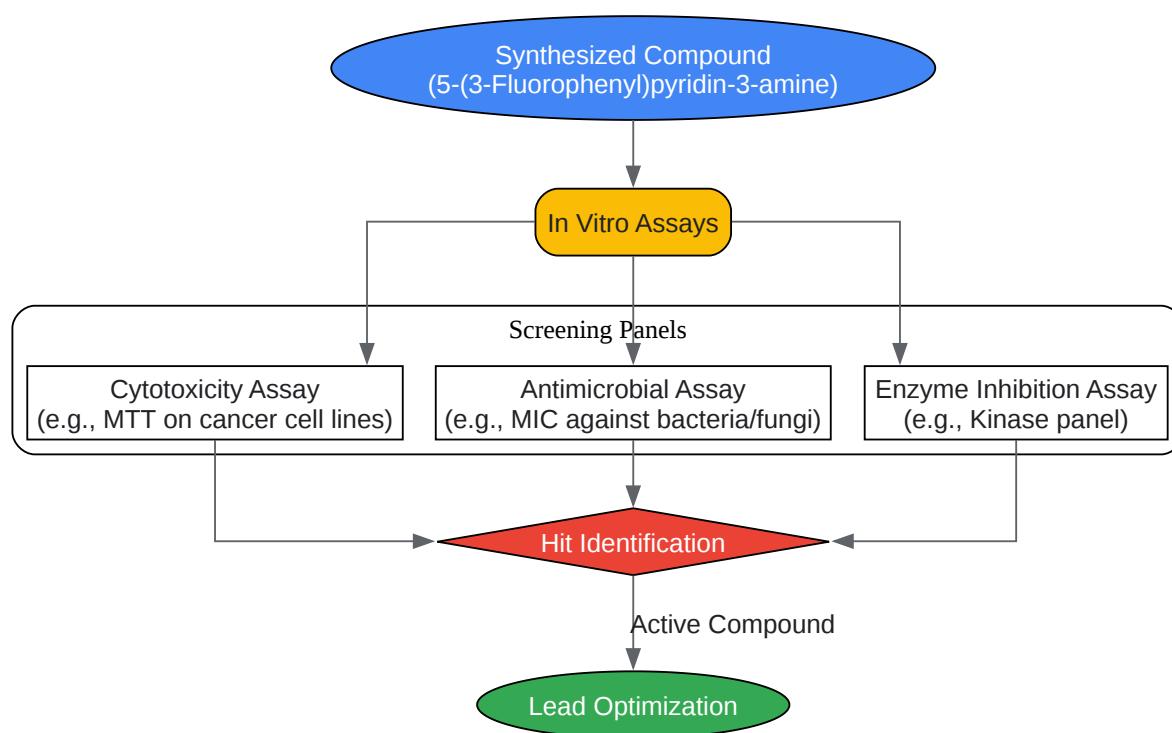
A plausible synthesis route involves the coupling of a boronic acid derivative with a halogenated pyridine.

- Reactants: 5-Bromopyridin-3-amine and (3-Fluorophenyl)boronic acid.
- Catalyst: A palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (Tetrakis(triphenylphosphine)palladium(0)).
- Base: A base is required, typically sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3).
- Solvent: A mixture of solvents like toluene, ethanol, and water is commonly used.

General Experimental Protocol:

- To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-3-amine, (3-fluorophenyl)boronic acid (typically 1.1 to 1.5 equivalents), and the palladium catalyst (e.g., 0.05 equivalents).
- Add the solvent mixture (e.g., toluene/ethanol) and an aqueous solution of the base (e.g., 2M Na_2CO_3).
- Heat the mixture to reflux (typically 80-100 °C) and stir for several hours (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain pure **5-(3-Fluorophenyl)pyridin-3-amine**.

[Click to download full resolution via product page](#)


Caption: Proposed Suzuki coupling workflow for the synthesis of **5-(3-Fluorophenyl)pyridin-3-amine**.

Biological Activity and Applications

There is limited specific information on the biological activity of **5-(3-Fluorophenyl)pyridin-3-amine** itself. However, the aminopyridine scaffold is a well-known pharmacophore present in various biologically active molecules. Derivatives of phenylaminopyrimidine, a related structure, are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial effects.^[4]

- Anticancer Potential: Many pyridine and aminopyridine derivatives have been investigated as anticancer agents.[5][6][7] They can act as inhibitors of various kinases and other enzymes involved in cell proliferation and survival.
- Antimicrobial Activity: The pyridine moiety is present in numerous compounds with antibacterial and antifungal properties.[6][8]
- Drug Development: As a substituted aminopyridine, this compound could serve as a valuable building block or fragment in the synthesis of more complex molecules for drug discovery programs.

The logical workflow for preliminary biological screening of a novel compound like this is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for the initial biological screening of a novel chemical entity.

Safety and Handling

Based on safety data sheets for structurally similar compounds like 3-aminopyridine and other fluorinated amines, **5-(3-Fluorophenyl)pyridin-3-amine** should be handled with care.[9][10]

- Hazard Classification: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[11]
May cause skin, eye, and respiratory irritation.[11]
- Handling Precautions: Use only in a well-ventilated area, preferably in a fume hood.[9][10]
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][12] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents and strong acids.[9][10]
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[9]
 - Eye Contact: Rinse cautiously with water for several minutes.[9]
 - Ingestion: If swallowed, immediately call a poison center or doctor.[9]
 - Inhalation: Move the person to fresh air.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2- α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. neuroquantology.com [neuroquantology.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemdmart.com [chemdmart.com]
- 12. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [5-(3-Fluorophenyl)pyridin-3-amine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582556#5-3-fluorophenyl-pyridin-3-amine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com